molecular formula C6H3BrIN3 B1149279 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-49-3

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1149279
CAS No.: 1357945-49-3
M. Wt: 323.919
InChI Key: CVXSIXKIMJVPFN-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a high-value, multifunctional heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. Its core scientific value lies in its application as a key intermediate in the synthesis of complex molecules, particularly for the development of kinase inhibitors . The presence of both bromine and iodine at the C6 and C3 positions, respectively, provides distinct and orthogonal sites for selective metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings . This allows researchers to efficiently introduce a wide array of aromatic and heteroaromatic substituents, enabling the systematic exploration of structure-activity relationships (SAR). Pyrazolo[4,3-c]pyridine and related scaffolds are isosteres of purine bases, which contributes to their ability to interact with a variety of biological targets, including protein kinases . This scaffold is of significant interest in the search for novel therapeutic agents, with research applications spanning areas such as oncology. The compound serves as a crucial precursor for constructing targeted inhibitors, facilitating the development of new candidate molecules with optimized potency and selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXSIXKIMJVPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C(NN=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 3 Iodo 1h Pyrazolo 4,3 C Pyridine and Derivatives

Strategies for Constructing the Pyrazolo[4,3-c]pyridine Core

The assembly of the pyrazolo[4,3-c]pyridine core is a critical first step in the synthesis of its derivatives. The two primary retrosynthetic disconnections offer versatile pathways to this scaffold.

Pyrazole (B372694) Ring Annulation onto Pre-functionalized Pyridine (B92270) Scaffolds

One of the most common and established methods for constructing the pyrazolo[4,3-c]pyridine system is through the formation of the pyrazole ring on a suitably substituted pyridine precursor. This approach typically involves the cyclization of a hydrazine derivative with a pyridine bearing vicinal activating groups. For instance, the reaction of 3-acylpyridine N-oxide tosylhydrazones can lead to the formation of the pyrazolo[4,3-c]pyridine core under mild conditions, often at room temperature. This method offers the advantage of not requiring a leaving group on the pyridine ring, which is often a necessity in other annulation strategies.

Pyridine Ring Formation via Pyrazole Building Blocks

An alternative and equally viable strategy involves the construction of the pyridine ring onto a pre-formed, functionalized pyrazole. This approach allows for the early introduction of substituents on the pyrazole ring, which can be advantageous for controlling the final substitution pattern of the bicyclic product. This method often utilizes condensation reactions of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. The regioselectivity of the cyclization can be a critical factor in this approach, depending on the nature of the substituents on both the pyrazole and the dicarbonyl component.

Multicomponent Reaction Approaches to the Core Scaffold

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis, offering atom and step economy. Several MCRs have been developed for the synthesis of fused pyrazole systems, including pyrazolo[4,3-c]pyridines. These reactions often involve the one-pot combination of three or more starting materials to rapidly assemble the complex heterocyclic core. For example, a multicomponent approach for the synthesis of substituted pyrazolo[4,3-c]pyridines has been reported involving the reaction of an aldehyde, an active methylene nitrile, and an aminopyrazole derivative.

Regioselective Halogenation Approaches for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Once the 1H-pyrazolo[4,3-c]pyridine scaffold is in hand, the next critical phase is the regioselective introduction of bromine at the C6 position and iodine at the C3 position. The distinct electronic properties of the pyridine and pyrazole rings, as well as the directing effects of existing substituents, play a crucial role in determining the outcome of halogenation reactions.

Sequential Halogenation Strategies for Differential Substitution

A stepwise approach to halogenation is often necessary to achieve the desired 6-bromo-3-iodo substitution pattern. This would involve the initial selective introduction of one halogen, followed by the installation of the second. The order of these steps is critical and depends on the activating and deactivating effects of the first halogen introduced.

For instance, the synthesis could proceed through the initial bromination of the 1H-pyrazolo[4,3-c]pyridine core to yield 6-bromo-1H-pyrazolo[4,3-c]pyridine. The bromine atom at the 6-position would deactivate the pyridine ring towards further electrophilic substitution, potentially allowing for selective iodination of the more electron-rich pyrazole ring at the C3 position. Conversely, an initial iodination at the C3 position could be explored, followed by bromination. A known method for the C3-iodination of the isomeric 1H-pyrazolo[3,4-b]pyridine involves the use of iodine and potassium hydroxide (B78521) in DMF, which could potentially be adapted for the 1H-pyrazolo[4,3-c]pyridine system nih.gov.

Directed Halogenation Methods to Achieve Positional Selectivity

To overcome challenges in regioselectivity, directed halogenation methods can be employed. These strategies utilize a directing group to deliver the halogenating agent to a specific position on the heterocyclic core. One such powerful technique is directed ortho-metalation (DoM). In this approach, a functional group on the pyrazolo[4,3-c]pyridine scaffold would first direct a strong base to deprotonate an adjacent carbon atom, creating a nucleophilic center that can then be quenched with a suitable halogen source (e.g., N-bromosuccinimide or iodine). This method offers high regiocontrol but requires the initial presence or introduction of a suitable directing group.

Another potential strategy involves the "halogen dance" reaction, which is the base-catalyzed intramolecular migration of a halogen atom. If a bromo- or iodo-substituted pyrazolo[4,3-c]pyridine can be synthesized, treatment with a strong base could induce the migration of the halogen to a thermodynamically more stable position, potentially providing access to the desired isomer.

The successful synthesis of this compound is likely to involve a combination of these strategies, carefully considering the interplay of ring construction and regioselective functionalization.

Optimization of Reaction Conditions and Scalability in Synthesis

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrazolo[4,3-c]pyridine ring system, followed by halogenation. A plausible synthetic route commences with a substituted pyridine, which undergoes cyclization to form 6-bromo-1H-pyrazolo[4,3-c]pyridine. This intermediate is then subjected to iodination to yield the final product. The efficiency and viability of this synthesis on a larger scale are critically dependent on the optimization of each step.

A potential synthetic approach for the 6-bromo-1H-pyrazolo[4,3-c]pyridine intermediate is through a diazotization-cyclization reaction of an appropriately substituted aminopyridine. For instance, a similar methodology is employed for the synthesis of the regioisomeric 7-bromo-1H-pyrazolo[4,3-b]pyridine, where N-(4-bromo-2-methylpyridin-3-yl)acetamide is treated with isopentyl nitrite in the presence of potassium acetate and acetic anhydride.

The subsequent iodination of 6-bromo-1H-pyrazolo[4,3-c]pyridine at the 3-position is a key step. Electrophilic iodination using reagents such as N-iodosuccinimide (NIS) is a common method for introducing iodine into electron-rich heterocyclic systems. The optimization of this step involves a careful selection of the iodinating agent, solvent, reaction temperature, and time.

The scalability of the synthesis presents several challenges. Reactions that are manageable on a laboratory scale may become problematic when scaled up. For instance, heat management during exothermic reactions, efficient mixing of heterogeneous reaction mixtures, and the handling of large quantities of solvents and reagents require careful consideration. The purification of the final product, often achieved through column chromatography in the lab, may need to be replaced by more scalable techniques like recrystallization or distillation.

To facilitate a smooth transition from laboratory to pilot-plant scale, a thorough investigation of the process parameters is essential. This includes studying the impact of reactant concentrations, catalyst loading, and reaction temperature on yield and purity. The development of a robust and scalable process is crucial for the cost-effective production of this compound.

Table 1: Optimization of Iodination Reaction Conditions

Parameter Condition 1 Condition 2 Condition 3
Iodinating Agent I₂/KI NIS ICl
Solvent Dichloromethane (DCM) Acetonitrile (ACN) Tetrahydrofuran (THF)
Temperature Room Temperature 40 °C 0 °C to Room Temp
Reaction Time 12 hours 6 hours 8 hours
Observed Yield Moderate High Moderate to High

Sustainable and Green Chemistry Aspects in 1H-Pyrazolo[4,3-c]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1H-pyrazolo[4,3-c]pyridines to minimize environmental impact. The focus is on the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.

For the synthesis of the pyrazolo[4,3-c]pyridine core, alternative strategies to traditional methods that often involve harsh conditions and toxic reagents are being explored. One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Furthermore, the development of one-pot multicomponent reactions is a key aspect of green chemistry, as it reduces the number of synthetic steps and purification procedures, thereby minimizing waste generation.

The choice of solvent is another critical factor. Traditional syntheses often rely on volatile and hazardous organic solvents. The exploration of greener alternatives such as water, ethanol, or ionic liquids is an active area of research. For instance, performing reactions in aqueous media at elevated temperatures can be a more environmentally benign approach.

Catalysis plays a pivotal role in green synthesis. The use of heterogeneous catalysts that can be easily recovered and reused is preferable to homogeneous catalysts that are often difficult to separate from the reaction mixture.

In the context of halogenation, the use of molecular iodine in the presence of an oxidizing agent can be a greener alternative to N-halosuccinimides, as it avoids the formation of succinimide as a byproduct.

Table 2: Green Chemistry Approaches in Pyrazolopyridine Synthesis

Green Chemistry Principle Application in Synthesis Potential Benefits
Alternative Energy Sources Microwave Irradiation Reduced reaction time, lower energy consumption
Greener Solvents Water, Ethanol, Ionic Liquids Reduced toxicity and environmental impact
Catalysis Use of recoverable and reusable catalysts Minimized waste, improved process efficiency
Atom Economy Multicomponent reactions Fewer synthetic steps, reduced byproduct formation

Reactivity and Strategic Functionalization of 6 Bromo 3 Iodo 1h Pyrazolo 4,3 C Pyridine

Differential Reactivity of Bromine and Iodine Substituents on the Heterocyclic Core

The inherent differences in the carbon-halogen bond strengths and the electronic nature of the pyrazolo[4,3-c]pyridine ring system dictate the differential reactivity of the bromine and iodine substituents. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine at the C-3 position more susceptible to oxidative addition in metal-catalyzed reactions. This disparity in reactivity is the cornerstone for achieving selective functionalization of the dihalogenated scaffold.

Selective Activation and Transformation Pathways of Halogens

The selective activation of the halogens on the 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine core is primarily achieved through palladium-catalyzed cross-coupling reactions. Due to the greater reactivity of the C-I bond, initial transformations are directed towards the C-3 position, leaving the C-6 bromine atom intact for subsequent modifications. This chemoselectivity allows for a stepwise and controlled diversification of the pyrazolopyridine skeleton. For instance, palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, can selectively target the iodine at position 3 while preserving the bromine at position 6.

Metal-Catalyzed Cross-Coupling Reactions at C-3 and C-6

Metal-catalyzed cross-coupling reactions are indispensable tools for the elaboration of the this compound scaffold. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives with diverse functionalities.

Palladium-Mediated Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. organic-chemistry.org This reaction is crucial for introducing amine functionalities onto the pyrazolo[4,3-c]pyridine core, which are important for various applications. nih.gov The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple an amine with the halo-substituted pyrazolopyridine. organic-chemistry.org The selective amination at either the C-3 or C-6 position can be achieved by controlling the reaction conditions and the choice of catalyst system. For example, Pd-catalyzed Buchwald-Hartwig amination has been used for the functionalization of the C-5 position in 5-halo-1H-pyrazolo[3,4-c]pyridines. rsc.orgrsc.org Studies on 4-halo-1H-1-tritylpyrazoles have shown that palladium-catalyzed C-N coupling with aryl- or alkylamines lacking a β-hydrogen atom proceeds smoothly. researchgate.net

Table 2: Buchwald-Hartwig Amination of Halogenated Pyrazolopyridines

Halogen Position Amine Catalyst System Product Type
C-3 (Iodo) Primary/Secondary Amine Pd catalyst / Ligand / Base 3-Amino-6-bromo-1H-pyrazolo[4,3-c]pyridine
C-6 (Bromo) Primary/Secondary Amine Pd catalyst / Ligand / Base 6-Amino-3-substituted-1H-pyrazolo[4,3-c]pyridine

Negishi and Stille Coupling Strategies for Further Derivatization

Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, offers another avenue for C-C bond formation. This method is known for its high functional group tolerance. For pyrazolo[3,4-c]pyridines, selective metalation followed by transmetalation to ZnCl₂ and subsequent Negishi cross-coupling has been demonstrated as a viable functionalization strategy. rsc.orgrsc.org

Stille coupling utilizes organotin reagents and a palladium catalyst to form carbon-carbon bonds. This reaction is also highly versatile and tolerant of a wide range of functional groups. Efficient coupling reactions of 3-iodo-1H-pyrazolo[3,4-b]pyridines have been reported under Stille conditions, highlighting its potential for the derivatization of the this compound scaffold. researchgate.net

Directed C-H Functionalization on the Pyrazolo[4,3-c]pyridine Ring System

Directed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto heterocyclic rings, avoiding the need for pre-functionalized substrates. For the pyrazolo[4,3-c]pyridine ring system, this approach can offer alternative pathways for derivatization. While specific examples for this compound are not extensively documented, methods developed for related pyridine (B92270) and pyrazole (B372694) systems are informative. For instance, in pyrazolo[3,4-c]pyridines, selective metalation at the C-7 position with TMPMgCl·LiCl followed by reaction with electrophiles demonstrates the feasibility of direct C-H functionalization on this ring system. rsc.orgrsc.org Furthermore, recent advancements have shown that pH-dependent reactivity of oxazino pyridine intermediates can allow for site-switchable C-H functionalization of pyridines, offering possibilities for regiocontrolled modifications. nih.gov

Selective Metalation and Electrophilic Quenching Reactions

Recent studies on the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine system have demonstrated a robust methodology for selective metalation at the C-7 position. worktribe.comrsc.org This approach is highly applicable to the this compound scaffold. The use of a strong, non-nucleophilic base such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) allows for selective deprotonation at the most acidic carbon position, which is C-7, without disturbing the halogen atoms at C-3 and C-6.

The resulting magnesiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the C-7 position. For instance, quenching with iodine would yield a tri-halogenated pyrazolo[4,3-c]pyridine. This selective functionalization opens up avenues for further modifications, such as cross-coupling reactions at this newly functionalized position.

Table 1: Illustrative Selective Metalation and Electrophilic Quenching

Starting Material Reagents Position of Metalation Electrophile Product
This compound 1. TMPMgCl·LiCl C-7 2. I₂ 6-Bromo-3,7-diiodo-1H-pyrazolo[4,3-c]pyridine
This compound 1. TMPMgCl·LiCl C-7 2. DMF This compound-7-carbaldehyde
This compound 1. TMPMgCl·LiCl C-7 2. Me₃SiCl 6-Bromo-3-iodo-7-(trimethylsilyl)-1H-pyrazolo[4,3-c]pyridine

Reactions Involving the Nitrogen Atoms of the 1H-Pyrazolo[4,3-c]pyridine Core

The two nitrogen atoms in the pyrazole moiety of the 1H-pyrazolo[4,3-c]pyridine core are key sites for chemical manipulation, allowing for the modulation of the compound's physicochemical properties and the introduction of diverse substituents.

N-Alkylation and N-Protection Strategies

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base, facilitating N-alkylation and N-protection reactions. The reaction of 1H-pyrazolo[4,3-c]pyridines with alkylating or protecting group reagents typically yields a mixture of N-1 and N-2 isomers, which can often be separated by chromatography. The ratio of these isomers is influenced by the reaction conditions, including the choice of base, solvent, and electrophile. rsc.org

For instance, methylation with methyl iodide in the presence of a base like sodium hydride (NaH) would lead to a mixture of 1-methyl and 2-methyl-6-bromo-3-iodopyrazolo[4,3-c]pyridine. rsc.org Similarly, the introduction of common nitrogen protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be achieved using SEMCl and a suitable base. rsc.org The choice of protecting group is critical for subsequent synthetic steps, providing stability under certain reaction conditions while allowing for selective removal later.

Table 2: N-Alkylation and N-Protection Reactions

Reagent Base Products (Isomer Mixture)
MeI (Methyl iodide) NaH 6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine and 6-Bromo-3-iodo-2-methyl-2H-pyrazolo[4,3-c]pyridine
SEMCl (2-(Trimethylsilyl)ethoxymethyl chloride) NaH 6-Bromo-3-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazolo[4,3-c]pyridine and 6-Bromo-3-iodo-2-(2-(trimethylsilyl)ethoxymethyl)-2H-pyrazolo[4,3-c]pyridine
MsCl (Mesyl chloride) NaH 6-Bromo-3-iodo-1-mesyl-1H-pyrazolo[4,3-c]pyridine (major) and 6-Bromo-3-iodo-2-mesyl-2H-pyrazolo[4,3-c]pyridine (minor)

Transformations at the Pyrazolo Nitrogen

Beyond simple alkylation and protection, the nitrogen atoms of the pyrazole ring can direct further synthetic transformations. For example, the synthesis of the parent compound, 6-bromo-1H-pyrazolo[4,3-c]pyridine, can be achieved through the cyclization of a suitable precursor. The subsequent iodination at the C-3 position is a key transformation that involves the pyrazolo-pyridine core. In a documented procedure, 6-bromo-1H-pyrazolo[4,3-c]pyridine is treated with iodine in the presence of potassium hydroxide (B78521) in DMF to yield this compound. acs.orgnih.gov This reaction highlights the reactivity of the C-3 position, which is activated by the pyrazole ring.

Furthermore, the nitrogen atoms play a crucial role in directing metallation reactions. As discussed, while C-7 is the primary site of deprotonation with TMP-based reagents, the choice of base and reaction conditions can potentially influence the regioselectivity, and the N-H proton is the most acidic site, which is typically deprotonated first. Subsequent transformations would then depend on the nature of the N-substituted intermediate.

Advanced Synthetic Applications of 6 Bromo 3 Iodo 1h Pyrazolo 4,3 C Pyridine As a Building Block

Construction of Complex Polycyclic and Oligomeric Architectures

The dihalogenated nature of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine provides two reactive handles for the construction of extended polycyclic and oligomeric systems through iterative cross-coupling reactions. The disparate reactivity of the iodo and bromo substituents is key to this strategy, with the more reactive C-I bond typically undergoing reaction first under palladium catalysis.

While specific examples utilizing this compound for the synthesis of complex polycyclic systems are not extensively documented in publicly available literature, the general strategy is well-established for related dihalogenated heterocycles. For instance, a similar approach has been employed in the synthesis of pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines, where successive palladium-catalyzed cross-coupling reactions are used to build up the complex heterocyclic core. researchgate.net

A hypothetical, yet chemically sound, route to a polycyclic architecture starting from this compound could involve an initial Sonogashira coupling at the more reactive C-3 iodo position, followed by an intramolecular cyclization and a subsequent intermolecular coupling at the C-6 bromo position. This approach would allow for the controlled assembly of intricate, multi-ring systems with potential applications in materials science and medicinal chemistry. The synthesis of pteridines through regioselective iodocyclization of functionalized pyrimidinones (B12756618) further illustrates the utility of halogen-mediated cyclizations in building complex heterocyclic frameworks. nih.govrsc.org

Scaffold Diversification through Orthogonal Functionalization

The presence of both a bromine and an iodine atom on the pyrazolo[4,3-c]pyridine scaffold allows for selective, or orthogonal, functionalization. This is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, where the greater reactivity of the C-I bond compared to the C-Br bond can be exploited.

Studies on related dihalogenated indazole systems have demonstrated the feasibility of this approach. For example, 5-bromo-3-iodoindazoles have been shown to undergo sequential Sonogashira and Suzuki cross-coupling reactions with high selectivity. researchgate.net This allows for the introduction of different substituents at the two halogenated positions in a controlled manner. A similar reactivity pattern is expected for this compound, enabling the synthesis of a diverse library of substituted pyrazolopyridines.

A representative, albeit illustrative, reaction sequence for the orthogonal functionalization of this compound is presented below. This sequence is based on established methodologies for related dihalogenated heterocycles.

Table 1: Illustrative Sequential Cross-Coupling Reactions

Step Reaction Type Position Reagent Catalyst/Conditions Product
1 Sonogashira Coupling C-3 Terminal Alkyne Pd(PPh₃)₄, CuI, Et₃N 6-Bromo-3-alkynyl-1H-pyrazolo[4,3-c]pyridine

This stepwise functionalization allows for the precise installation of various chemical moieties, which is a powerful strategy in the optimization of lead compounds in drug discovery and the fine-tuning of material properties. The use of continuous flow reactors, such as the H-Cube®, has also been shown to be effective for Sonogashira and Suzuki reactions, offering potential for process optimization. thalesnano.com

Photochemical and Electrochemical Transformations of the Halogenated Scaffold

The photochemical and electrochemical properties of halogenated heterocycles are of growing interest due to their potential for novel synthetic transformations. While specific studies on the photochemical and electrochemical behavior of this compound are limited, general principles for related compounds can provide insights.

Photochemical Transformations: Halogenated aromatic and heteroaromatic compounds can undergo a variety of photochemical reactions, including photocyclization. For instance, diarylethenes undergo photocyclization reactions to form fused ring systems. rsc.org It is conceivable that derivatives of this compound, particularly those with appropriately positioned unsaturated substituents, could undergo intramolecular photocyclization to generate novel polycyclic architectures. The success of such reactions is often dependent on the specific substitution pattern and the reaction conditions. Asymmetric induction in photochemical reactions has been achieved by conducting them in confined spaces like zeolites. rsc.org

Electrochemical Transformations: Electrochemical methods offer a green and efficient alternative for the functionalization of heterocyclic compounds. mdpi.com The electrochemical oxidation or reduction of a substrate can lead to a reversal of its polarity, enabling reactions that are not feasible under standard conditions. For example, the electrochemical carboxylation of pyridines using CO₂ has been demonstrated, with the regioselectivity being controlled by the choice of the electrochemical reactor setup. nih.gov

Furthermore, the electrochemical synthesis of pyrazolines and pyrazoles via [3+2] dipolar cycloaddition has been reported. nih.gov This suggests that electrochemical methods could be employed to either functionalize the this compound scaffold or to construct the pyrazolo[4,3-c]pyridine ring system itself from simpler precursors. The electrooxidative functionalization of pyrazole (B372694) derivatives has been shown to be an effective method for C-Cl, C-Br, C-I, C-S, and N-N bond formation. nih.gov

Design and Synthesis of Novel Chemical Ligands and Organocatalysts Incorporating the Scaffold

The rigid, planar structure of the pyrazolo[4,3-c]pyridine core, combined with the ability to introduce diverse functional groups at multiple positions, makes it an attractive scaffold for the design of novel ligands for metal catalysis and organocatalysts.

Chemical Ligands: The nitrogen atoms within the pyrazolo[4,3-c]pyridine ring system can act as coordination sites for metal ions. By strategically introducing other ligating groups through functionalization of the bromo and iodo positions, multidentate ligands can be synthesized. These ligands could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. While there are no specific reports on the use of this compound for this purpose, the synthesis of pyrazolo[3,4-b]pyridines as part of novel nano-magnetic metal-organic frameworks highlights the potential of this class of compounds in catalysis. nih.gov

Organocatalysts: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.govchemscene.com The pyrazolo[4,3-c]pyridine scaffold can be derivatized with catalytically active moieties, such as amines, thioureas, or phosphoric acids, to create novel organocatalysts. For example, the introduction of a chiral amine at one of the halogenated positions could lead to a new class of catalysts for enantioselective aldol (B89426) or Michael reactions. The synthesis of chiral halogenated compounds using organocatalysis is a growing field of research. nih.gov The functionalization of the pyrazolo[4,3-c]pyridine scaffold with chiral auxiliaries could lead to catalysts with unique reactivity and selectivity.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
5-Bromo-3-iodoindazoles
6-Bromo-3-alkynyl-1H-pyrazolo[4,3-c]pyridine
3-Alkynyl-6-aryl-1H-pyrazolo[4,3-c]pyridine
Pteridines
Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines
Pyrazolines
Pyrazoles
Diarylethenes
Terminal Alkyne

Computational and Theoretical Investigations of the 1h Pyrazolo 4,3 C Pyridine System

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and their spatial distribution are fundamental to a molecule's chemical behavior. For the 1H-pyrazolo[4,3-c]pyridine system, these properties are heavily influenced by the fusion of an electron-rich pyrazole (B372694) ring with an electron-deficient pyridine (B92270) ring.

Molecular Orbital Theory and Frontier Orbital Energetics (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgirjweb.com

In the 1H-pyrazolo[4,3-c]pyridine system, the HOMO is generally localized on the electron-rich pyrazole portion of the molecule, while the LUMO tends to be distributed across the electron-deficient pyridine ring. The introduction of halogen substituents, such as bromine at the C6 position and iodine at the C3 position, significantly modulates these electronic properties. Both bromine and iodine are inductively electron-withdrawing but can donate electron density through resonance. These effects lower the energy levels of both the HOMO and LUMO. The large inductive effect of the halogens is expected to decrease the HOMO-LUMO gap, which suggests that the 6-bromo-3-iodo derivative is more chemically reactive than the unsubstituted parent compound. irjweb.com

Interactive Table 1: Calculated Frontier Orbital Energies for Pyrazolo[4,3-c]pyridine Systems Note: The following values are representative examples based on trends observed in similar heterocyclic systems calculated using DFT methods.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1H-Pyrazolo[4,3-c]pyridine-6.45-1.504.95
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine-6.70-2.154.55

Electron Density Distribution and Charge Transfer Properties

The distribution of electron density within the 1H-pyrazolo[4,3-c]pyridine scaffold is inherently polarized. Molecular Electrostatic Potential (MEP) maps, a common computational tool, visualize the charge distribution. For the parent scaffold, these maps would show a region of negative electrostatic potential (typically colored red or yellow) around the pyridine nitrogen and the N2 nitrogen of the pyrazole ring, indicating their role as centers for electrophilic attack or hydrogen bond acceptance. Conversely, a positive potential (blue) would be located around the N1-H proton, highlighting its acidity. irjweb.com

The presence of bromine and iodine atoms introduces further complexity. Halogen atoms can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost surface of the halogen, which allows for attractive, non-covalent interactions called halogen bonds. This feature influences the molecule's intermolecular interactions and crystal packing.

The HOMO-LUMO gap is also directly related to intramolecular charge transfer (ICT) properties. irjweb.com A smaller energy gap in the 6-bromo-3-iodo derivative facilitates the promotion of an electron from the HOMO (on the pyrazole moiety) to the LUMO (on the pyridine moiety), enhancing its ICT characteristics upon photoexcitation.

Tautomerism and Isomerism in the 1H-Pyrazolo[4,3-c]pyridine Scaffold

Pyrazoles unsubstituted on a nitrogen atom can exist in different tautomeric forms, which are isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates.

Transition State Analysis of Key Chemical Transformations

Furthermore, the functionalization of the halo-substituted positions (C3-I and C6-Br) via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is an area where computational analysis is highly valuable. rsc.org Transition state calculations can predict the activation energy barriers for coupling different substrates, explaining the observed regioselectivity and reactivity. For example, such analysis could determine whether the C-I or C-Br bond is more readily activated under specific catalytic conditions, guiding synthetic strategy. These calculations provide a molecular-level understanding of why certain products are formed over others, accelerating the development of efficient synthetic protocols. rsc.org

Role of Substituents (Halogens) on Reaction Pathways

The presence of bromine at the 6-position and iodine at the 3-position of the 1H-pyrazolo[4,3-c]pyridine core dramatically influences its reactivity. Both halogens are electron-withdrawing groups, which generally decrease the electron density of the aromatic rings, making the system more susceptible to nucleophilic attack. nih.gov Computational studies on similar electron-deficient heterocyclic systems suggest that halogenation can facilitate reactions such as nucleophilic aromatic substitution (SNAr). nih.gov

The differential reactivity of the C-Br and C-I bonds is a key aspect. The C-I bond is generally weaker and more readily cleaved than the C-Br bond, making the 3-position a primary site for reactions like cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This regioselectivity is a cornerstone for the synthetic utility of this compound, allowing for the sequential introduction of different functional groups.

Computational models can predict the activation energies for various reaction pathways. For instance, the transition state energies for the oxidative addition of a palladium catalyst to the C-I versus the C-Br bond can be calculated to rationalize the observed regioselectivity in cross-coupling reactions.

Furthermore, the electronic nature of the substituents dictates the electrophilicity and nucleophilicity of different atoms in the rings. The calculated electrostatic potential (ESP) maps can highlight electron-deficient regions (prone to nucleophilic attack) and electron-rich regions (prone to electrophilic attack). In this compound, the carbon atoms attached to the halogens are expected to have a significant positive partial charge, making them electrophilic centers.

Aromaticity and Electronic Delocalization Studies

The aromaticity of the 1H-pyrazolo[4,3-c]pyridine system is a subject of considerable theoretical interest. Aromaticity is a key determinant of a molecule's stability, reactivity, and magnetic properties. It is not a directly observable quantity but can be assessed using various computational indices.

The parent 1H-pyrazolo[3,4-b]pyridine, an isomer of the system , is known to be more stable in its 1H-tautomeric form due to favorable aromatic circulation in both the pyrazole and pyridine rings. nih.gov A similar consideration applies to the 1H-pyrazolo[4,3-c]pyridine system. The fusion of the two rings allows for a delocalized π-electron system containing 10 π-electrons, which adheres to Hückel's rule (4n+2, where n=2) for aromaticity.

Commonly used computational metrics to quantify aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity, while values close to or below 0 suggest a non-aromatic or anti-aromatic character, respectively.

NICS: This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity.

The electronic delocalization can also be visualized through the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In aromatic systems, the HOMO and LUMO are typically delocalized over the entire ring system. For this compound, the HOMO-LUMO gap is a critical parameter, influencing its electronic absorption properties and kinetic stability. researchgate.net DFT calculations on related bromo-substituted heterocyclic systems have shown that the HOMO and LUMO are indeed delocalized across the fused rings, with significant contributions from the nitrogen and halogen atoms. researchgate.net

Emerging Research Directions in Halogenated Pyrazolo 4,3 C Pyridine Chemistry

Development of Novel Catalytic Systems for Scaffold Modification

The presence of two different halogen atoms on the 1H-pyrazolo[4,3-c]pyridine scaffold, a bromine at the 6-position and an iodine at the 3-position, provides a unique opportunity for selective and sequential functionalization through various catalytic cross-coupling reactions. The development of novel catalytic systems is paramount to achieving high selectivity and efficiency in modifying this scaffold.

The differential reactivity of the C-I and C-Br bonds is the cornerstone of selective functionalization. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference allows for the development of orthogonal synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis is a powerful tool for the modification of halogenated heterocycles. For the 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold, the selective functionalization of the C-3 position can be achieved under milder reaction conditions, leaving the C-6 bromo substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. By employing specific palladium catalysts and ligands, it is possible to selectively couple boronic acids or esters at the C-3 position. Research on related dihaloheteroarenes suggests that the choice of a sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at positions distal to the nitrogen atom, a principle that could be applied to achieve unconventional site-selectivity. nih.gov

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties. The higher reactivity of the C-I bond enables the selective alkynylation at the C-3 position of the pyrazolo[4,3-c]pyridine core. rsc.orgrsc.org This has been demonstrated in the symmetrical coupling of 1-bromo-4-iodobenzene, where the reaction occurs selectively at the iodo-substituted position. rsc.org

Buchwald-Hartwig Amination: This reaction is crucial for the introduction of nitrogen-based functional groups. By carefully controlling the reaction conditions and ligand choice, selective amination at the C-3 position can be achieved.

The development of novel palladium catalysts, including those based on palladacycles or nanoparticles, is an active area of research to enhance the efficiency and selectivity of these transformations on complex scaffolds like this compound. google.comnih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed reactions offer a complementary approach to palladium-catalyzed transformations. Copper catalysts are often more cost-effective and can exhibit different selectivity profiles. For instance, copper-catalyzed Ullmann-type reactions can be employed for the formation of C-N, C-O, and C-S bonds. Research on the synthesis of pyrazolo[3,4-b]pyridine derivatives has shown the utility of copper(II) acetylacetonate (B107027) as a catalyst in cycloaddition reactions. nih.gov While not a direct modification of the halo-substituents, it highlights the potential of copper catalysis in building upon the pyrazolopyridine core.

The table below summarizes representative catalytic systems that could be adapted for the selective functionalization of this compound based on research on analogous compounds.

Reaction TypeCatalyst SystemPotential Application on this compoundReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ / Na₂CO₃Selective arylation/vinylation at the C-3 position. sigmaaldrich.comrsc.org
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuI / Amine BaseSelective alkynylation at the C-3 position. rsc.orgrsc.org
Buchwald-Hartwig AminationPd₂(dba)₃ / Xantphos / Cs₂CO₃Selective amination at the C-3 position. rsc.org
Ullmann-type CouplingCuI / Ligand / BaseFormation of C-N, C-O, or C-S bonds, potentially at the C-6 position after C-3 functionalization. rsc.org

Flow Chemistry and Automated Synthesis of 1H-Pyrazolo[4,3-c]pyridine Derivatives

The transition from traditional batch synthesis to continuous flow chemistry and automated processes offers significant advantages in terms of safety, efficiency, scalability, and reproducibility, particularly for the synthesis and functionalization of complex heterocyclic compounds like this compound.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and reduced waste. For the synthesis of pyrazole-fused scaffolds, flow chemistry has been successfully employed. For example, the thermal synthesis of N-substituted indazoles and the synthesis of pyrazolo[3,4-b]pyridin-4-ols have been achieved under flow conditions, significantly reducing reaction times compared to batch methods. researchgate.netnih.gov These examples suggest that the synthesis of the 1H-pyrazolo[4,3-c]pyridine core itself could be amenable to flow processes.

Automated synthesis platforms, often integrated with flow reactors, enable the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science. The sequential functionalization of this compound is particularly well-suited for automated synthesis. A flow setup could be designed to perform the selective functionalization of the C-3 iodo position in the first reactor, followed by an in-line purification step, and then the functionalization of the C-6 bromo position in a second reactor. This "telescoping" of reactions without isolating intermediates streamlines the synthetic process and reduces manual handling of potentially hazardous reagents. researchgate.net

The table below outlines potential applications of flow chemistry and automated synthesis for the this compound scaffold.

ProcessTechnologyPotential Advantage for this compoundReference
Scaffold SynthesisContinuous Flow ReactorImproved control over exothermic reactions, enhanced safety, and potential for higher yields of the pyrazolo[4,3-c]pyridine core. researchgate.net
Sequential FunctionalizationAutomated Multi-step Flow SystemRapid generation of a library of C-3 and C-6 disubstituted derivatives for screening purposes. researchgate.net
High-Throughput ScreeningIntegrated Flow Synthesis and AnalysisReal-time optimization of reaction conditions for cross-coupling reactions on the scaffold. researchgate.net

Exploration of Unconventional Reactivity and Synthetic Strategies

Beyond conventional cross-coupling reactions, the exploration of unconventional reactivity and synthetic strategies for the this compound scaffold can lead to the discovery of novel molecular entities with unique properties.

One area of interest is the direct C-H functionalization of the pyrazolo[4,3-c]pyridine core. While the halogen atoms provide primary sites for modification, the C-H bonds on the heterocyclic rings can also be targeted. Palladium-catalyzed C-H/C-H cross-coupling of pyridine (B92270) N-oxides with other heterocycles has been reported, offering a precedent for forming biheteroaryl structures. researchgate.net Applying such methods to a protected form of this compound could lead to the introduction of functional groups at specific C-H positions, further expanding the chemical space accessible from this scaffold. Research on pyrazolo[3,4-c]pyridines has demonstrated that selective metalation at C-7 can be achieved using TMPMgCl·LiCl, followed by reaction with various electrophiles. google.comsigmaaldrich.com

Another avenue for unconventional reactivity involves radical cyclization reactions. The pyrazole (B372694) and pyridine rings can influence the stability of radical intermediates, potentially enabling novel cyclization pathways. For instance, radical cyclization followed by a second functionalization step has been used to synthesize complex heterocyclic systems. The bromo and iodo substituents on the this compound scaffold could act as radical precursors or participate in subsequent trapping reactions. A regiocontrolled 6-endo-dig cyclization of 3-ethynylimidazo[1,2-a]pyridine-2-carbonitriles promoted by a Grignard reagent in the presence of iodine has been developed, showcasing the potential for complex ring-forming reactions on related N-heterocyclic systems.

The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is another promising strategy. Such reactions can rapidly increase molecular complexity from a simple starting material like this compound.

Rational Design of Chemically-Functional Materials Incorporating the Scaffold (focus on chemical design principles and synthetic routes)

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the rational design of functional materials with applications in areas such as catalysis, sensing, and organic electronics.

Metal-Organic Frameworks (MOFs):

The pyrazolo[4,3-c]pyridine moiety, with its multiple nitrogen atoms, can act as a multidentate ligand for the construction of Metal-Organic Frameworks (MOFs). By first functionalizing the bromo and iodo positions with appropriate coordinating groups (e.g., carboxylic acids, pyridyls), the resulting derivative can be used as a linker to connect metal nodes, forming a porous, crystalline framework. The design principles for such materials involve selecting metal ions and linker geometries that will lead to a desired network topology and pore environment. For instance, pyrazole-based ligands have been used to synthesize MOFs with applications in catalysis and gas separation. The pyrazolo[4,3-c]pyridine scaffold offers the potential to create MOFs with unique electronic properties due to the fused aromatic system.

A potential synthetic route to a pyrazolo[4,3-c]pyridine-based MOF linker would involve a twofold Suzuki-Miyaura coupling of this compound with a boronic acid ester of a coordinating group, such as 4-carboxyphenylboronic acid. The resulting dicarboxylic acid derivative could then be reacted with a metal salt under solvothermal conditions to form the MOF.

Porous Organic Polymers (POPs):

Porous Organic Polymers (POPs) are another class of materials where the this compound scaffold can be incorporated. Unlike crystalline MOFs, POPs are typically amorphous but still possess high surface areas and tunable porosity. The di-halogenated nature of the starting material makes it an ideal monomer for polymerization reactions, such as Yamamoto or Sonogashira-Hagihara cross-coupling polymerizations.

The design of POPs based on this scaffold would focus on creating a rigid and highly cross-linked network to ensure permanent porosity. The choice of co-monomers in the polymerization would influence the final properties of the material. For example, co-polymerization with a fluorescent monomer could lead to a porous material with sensing capabilities. Pyridinium-based ionic porous organic polymers have been synthesized for applications in CO2 capture, demonstrating the potential for functional POPs derived from pyridine-containing monomers.

Organic Electronic Materials:

The extended π-conjugated system of the pyrazolo[4,3-c]pyridine core suggests its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By strategically functionalizing the scaffold with electron-donating and electron-accepting groups, the electronic properties (e.g., HOMO/LUMO levels, bandgap) can be tuned. The synthesis of such materials would involve sequential cross-coupling reactions to introduce the desired functional moieties. While direct examples using this compound are not yet prevalent, the general principles of designing small molecules and polymers for organic electronics can be applied.

The table below provides an overview of the design principles and potential synthetic routes for functional materials based on the this compound scaffold.

Material ClassDesign PrinciplePotential Synthetic RoutePotential ApplicationReference
Metal-Organic Frameworks (MOFs)Creation of a rigid, porous network with specific pore chemistry.Sequential cross-coupling to introduce coordinating groups (e.g., carboxylates), followed by solvothermal reaction with metal salts.Catalysis, Gas Storage/Separation, Sensing.
Porous Organic Polymers (POPs)Formation of a highly cross-linked, amorphous polymer with permanent porosity.Transition-metal catalyzed polymerization (e.g., Yamamoto, Sonogashira) of the dihalogenated monomer with suitable co-monomers.Gas Sorption, Heterogeneous Catalysis.
Organic Electronic MaterialsTuning of electronic properties (HOMO/LUMO) through substitution with electron-donating/accepting groups.Sequential cross-coupling reactions to build a donor-acceptor molecular architecture.OLEDs, OPVs, Organic Field-Effect Transistors (OFETs).

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine?

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves two strategies:

  • Pyrazole annelation : Building the pyrazole ring onto a pre-functionalized pyridine scaffold.
  • Pyridine-ring formation : Constructing the pyridine moiety from pyrazole precursors. For example, Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization, has been used to generate the bicyclic core . Subsequent halogenation (bromination/iodination) at positions 3 and 6 can be achieved via electrophilic substitution or transition-metal-catalyzed reactions.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Data collection with a diffractometer.
  • Structure solution via direct methods (SHELXS/SHELXD).
  • Refinement against high-resolution data to resolve halogen (Br/I) positions and hydrogen bonding networks .

Q. What analytical techniques validate purity and structural integrity?

  • NMR spectroscopy : 1^1H/13^{13}C NMR to confirm substitution patterns and halogen presence.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
  • HPLC : Reverse-phase methods with UV detection to assess purity (>95% recommended for biological studies) .

Advanced Research Questions

Q. How can researchers address instability during synthesis or storage?

The bromo and iodo substituents increase sensitivity to light and moisture. Mitigation strategies include:

  • Conducting reactions under inert atmospheres (N2_2/Ar).
  • Storing the compound at -20°C in amber vials with desiccants.
  • Introducing protective groups (e.g., SEM for NH protection) during synthetic steps to enhance stability .

Q. What methods resolve contradictory spectral data (e.g., NMR vs. X-ray)?

Discrepancies may arise from dynamic processes (tautomerism) or crystal packing effects. Solutions include:

  • Variable-temperature NMR to identify tautomeric equilibria.
  • DFT calculations to compare experimental and theoretical spectra.
  • Complementary techniques like IR spectroscopy or SC-XRD to cross-validate functional groups and stereochemistry .

Q. How to design a structure-activity relationship (SAR) study for EGFR inhibition?

  • Molecular docking : Use EGFR crystal structures (PDB: 1M17) to model binding interactions.
  • In vitro kinase assays : Measure IC50_{50} values against wild-type and mutant EGFR isoforms.
  • Analog synthesis : Modify halogen positions (e.g., 6-Br vs. 3-I) and evaluate potency shifts, referencing patent WO 2022/090481 for guidance on pyrazolo[4,3-c]pyridine-based inhibitors .

Q. What strategies optimize reaction yields in halogenation steps?

  • Electrophilic halogenation : Use N-bromosuccinimide (NBS) or iodine monochloride (ICl) with Lewis acids (e.g., FeCl3_3) to direct regioselectivity.
  • Transition-metal catalysis : Pd/Cu-mediated Ullmann coupling for selective iodination.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for halogenation under controlled conditions .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

Variations in assay conditions (e.g., cell lines, ATP concentrations) can lead to discrepancies. Standardize protocols by:

  • Using isogenic cell lines (e.g., EGFR-overexpressing vs. wild-type).
  • Including positive controls (e.g., gefitinib for EGFR assays).
  • Reporting IC50_{50} values with 95% confidence intervals from triplicate experiments .

Methodological Tables

Table 1. Key Synthetic Routes for Pyrazolo[4,3-c]pyridine Derivatives

MethodReagents/ConditionsYield (%)Purity (%)Reference
Sonogashira couplingPd(PPh3_3)4_4, CuI, TEA, 80°C65-75>90
Electrophilic brominationNBS, FeCl3_3, DCM, 0°C50-6085-90

Table 2. Recommended Analytical Parameters

TechniqueParametersApplication
SC-XRDMo Kα radiation, 100 KHalogen positioning, H-bonding
1^1H NMR500 MHz, DMSO-d6_6, TMS as referenceTautomerism detection
HRMSESI+, m/z tolerance ±2 ppmMolecular ion confirmation

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